ethyl2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate

Description

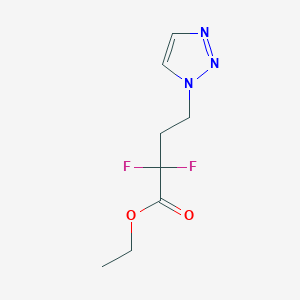

Ethyl2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate is a fluorinated ester derivative featuring a 1,2,3-triazole moiety. This compound is structurally characterized by:

- A butanoate backbone with ethyl ester functionality.

- A 1H-1,2,3-triazol-1-yl group at the C4 position, a heterocyclic ring known for its role in bioorthogonal chemistry and medicinal applications.

Synthetic routes likely involve click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole ring, as seen in analogous compounds . Structural elucidation of such small molecules typically employs X-ray crystallography refined via programs like SHELXL, a gold standard for small-molecule refinement .

Properties

IUPAC Name |

ethyl 2,2-difluoro-4-(triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3O2/c1-2-15-7(14)8(9,10)3-5-13-6-4-11-12-13/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTDTEAENWUKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCN1C=CN=N1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-4-(triazol-1-yl)butanoate typically involves the reaction of ethyl 2,2-difluoro-4-bromobutanoate with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: ethyl2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of triazole oxides.

Reduction: Formation of ethyl 2,2-difluoro-4-(triazol-1-yl)butanol.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Ethyl 2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate is part of a class of compounds known as triazoles, which have been extensively studied for their antifungal properties. Research has shown that triazole derivatives exhibit significant activity against various fungal pathogens including Candida albicans and Aspergillus fumigatus. The introduction of difluoromethyl groups enhances the biological activity of these compounds due to increased lipophilicity and improved binding affinity to fungal enzymes involved in sterol biosynthesis .

Mechanism of Action

The mechanism by which triazoles exert their antifungal effects typically involves the inhibition of the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings. For instance, a comparative study indicated that certain difluorinated triazoles exhibited superior antifungal activity compared to established treatments like fluconazole and itraconazole against resistant strains of fungi .

Agricultural Applications

Fungicides

Due to their antifungal properties, compounds like ethyl 2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate are being explored as potential agricultural fungicides. Their ability to inhibit fungal growth can be harnessed to protect crops from various fungal diseases. Research indicates that these compounds can be effective against common agricultural pathogens, thereby improving crop yield and quality .

Pesticide Development

The development of new pesticides incorporating difluorinated triazole structures is an active area of research. These compounds can offer enhanced efficacy while potentially reducing the environmental impact associated with traditional pesticides .

Material Science Applications

Polymer Chemistry

In material science, ethyl 2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate can be utilized as a building block for synthesizing polymers with specific properties. The incorporation of fluorine atoms can impart unique characteristics such as increased chemical stability and resistance to solvents .

Case Studies in Material Development

Research has shown that polymers synthesized from difluorinated triazole derivatives exhibit improved mechanical properties and thermal stability compared to their non-fluorinated counterparts. These materials are being investigated for use in coatings, adhesives, and other industrial applications where durability is essential .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-4-(triazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The difluoro groups can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Electronic and Steric Effects

Physicochemical Properties

- Lipophilicity: The difluoro substitution likely reduces logP compared to non-fluorinated analogues, improving aqueous solubility.

- Metabolic Stability: Fluorine’s inductive effects may slow ester hydrolysis, enhancing bioavailability relative to non-fluorinated esters.

Q & A

Q. What are the established synthetic routes for ethyl 2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate, and what reaction conditions are critical for achieving optimal yields?

Methodological Answer: The synthesis of triazole-containing esters typically involves cycloaddition or nucleophilic substitution reactions. Key steps include:

- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole ring formation. For analogous compounds, refluxing in polar solvents (e.g., DMSO or ethanol) with catalysts like Cu(I) salts ensures regioselectivity and yield optimization .

- Fluorination : Introducing fluorine atoms at the C2 position may involve electrophilic fluorination using reagents like Selectfluor® or deoxyfluorination agents. Temperature control (<40°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

- Purification : Recrystallization from ethanol-water mixtures (as in ) or column chromatography with silica gel and ethyl acetate/hexane eluents improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of ethyl 2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments to distinguish fluorine-coupled protons (e.g., CF₂ groups) and triazole ring carbons. For example, triazole C-H protons typically resonate at δ 7.5–8.5 ppm .

- FT-IR : Confirm ester carbonyl (C=O, ~1700–1750 cm⁻¹) and triazole C-N (1500–1600 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion [M+H]⁺ and fragmentation patterns, especially for fluorinated moieties .

Q. What solvent systems and chromatographic methods are recommended for isolating ethyl 2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate from reaction mixtures?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while ethanol-water mixtures (1:1 v/v) are effective for recrystallization .

- TLC/Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for TLC (Rf ~0.3–0.5). For column chromatography, gradient elution (5–30% ethyl acetate in hexane) resolves ester and triazole byproducts .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields in the cycloaddition step during the synthesis of triazole-containing esters?

Methodological Answer:

- Catalyst Loading : Increase Cu(I) catalyst (e.g., CuBr) to 10 mol% to accelerate cycloaddition kinetics.

- Temperature Modulation : Conduct reactions under microwave irradiation (50–80°C) to reduce time from 18 hours to 2–4 hours while maintaining yields >70% .

- Byproduct Management : Add molecular sieves (4Å) to absorb water, minimizing hydrolysis of intermediates .

Q. What computational strategies are recommended for predicting the biological activity or binding interactions of ethyl 2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate with target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Focus on triazole’s nitrogen atoms as hydrogen bond acceptors and fluorinated regions for hydrophobic contacts .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency using tools like PLIP .

Q. How do fluorination patterns at the C2 position influence the chemical stability and reactivity of ethyl 2,2-difluoro butanoate derivatives?

Methodological Answer:

- Electron-Withdrawing Effects : The CF₂ group increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis). Stabilize using bulky substituents or low-temperature storage .

- Steric Effects : Fluorine’s small size allows dense packing in crystal lattices, improving thermal stability (m.p. 141–143°C for analogous compounds) .

Data Contradiction Analysis

Q. When encountering discrepancies in NMR spectral data for triazole-substituted esters, what validation protocols should be implemented to confirm structural assignments?

Methodological Answer:

- Stereochemical Confirmation : Compare experimental ¹H NMR with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*). Discrepancies >0.5 ppm suggest incorrect stereochemistry .

- Isotopic Labeling : Synthesize ¹⁵N-labeled triazole derivatives to resolve overlapping signals in crowded aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.